REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:12](O)=[O:13])[C:10]=2[CH:11]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O.COCCOC>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7][CH:6]=2 |f:3.4|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2C=CC=C(C2C1)C(=O)O
|
Name
|
|
Quantity
|
32.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 1,2-dimethoxyethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated
|
Type
|
CUSTOM
|
Details
|
obtained in this way
|
Type
|
FILTRATION
|
Details
|
After a reaction time of 16 h at room temperature, the precipitated solid is filtered off with suction
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is again extracted with 600 ml of dichloromethane/methanol (8:2)
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |